

Important Clarification: Ssr 146977 vs. Ocinaplon

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Compound of Interest				
Compound Name:	Ssr 146977			
Cat. No.:	B1681114		Get Quote	

Initial research indicates a potential confusion between two distinct compounds. To ensure clarity and accuracy in your experimental design and data analysis, please identify the correct compound for your research:

- **Ssr 146977**: A potent and selective nonpeptide antagonist for the tachykinin NK3 receptor. It is primarily used in studies related to psychiatric disorders and airway inflammation.
- Ocinaplon: An anxiolytic drug that acts as a positive allosteric modulator of GABA-A receptors. It belongs to the pyrazolopyrimidine class and has been studied for generalized anxiety disorder (GAD).

This guide is divided into two sections to address the unique properties and experimental considerations for each compound.

Part 1: Ssr 146977 (NK3 Receptor Antagonist)

This section provides technical support for studies involving the tachykinin NK3 receptor antagonist, **Ssr 146977**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Ssr 146977**? A1: **Ssr 146977** is a potent and selective antagonist of the tachykinin NK3 receptor.[1] It functions by competitively inhibiting the binding of the endogenous agonist, neurokinin B (NKB), to the NK3 receptor.[1] This action blocks the downstream signaling cascade typically initiated by NKB binding.







Q2: What signaling pathway is affected by **Ssr 146977**? A2: The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKB, stimulates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. **Ssr 146977** blocks this entire cascade by preventing the initial receptor activation.

Q3: What are the key in vitro and in vivo applications of **Ssr 146977**? A3: In vitro, **Ssr 146977** is used in radioligand binding assays to determine its affinity for the NK3 receptor and in functional assays to measure its ability to inhibit senktide-induced (an NK3 agonist) responses like inositol monophosphate formation and intracellular calcium mobilization. In vivo, it has been used to study its effects on the central nervous system, such as inhibiting specific turning behaviors in gerbils, and on the respiratory system, where it can inhibit bronchial hyperresponsiveness in guinea pigs.

Q4: What is the binding affinity of **Ssr 146977** for the human NK3 receptor? A4: **Ssr 146977** exhibits high affinity for the human NK3 receptor, with reported Ki values in the sub-nanomolar range.

Data Presentation: In Vitro Activity of Ssr 146977

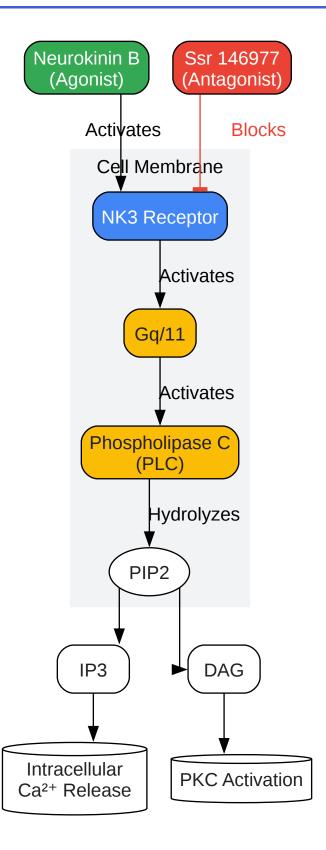
The following table summarizes the key quantitative parameters for **Ssr 146977**'s activity at the human NK3 receptor expressed in Chinese Hamster Ovary (CHO) cells.



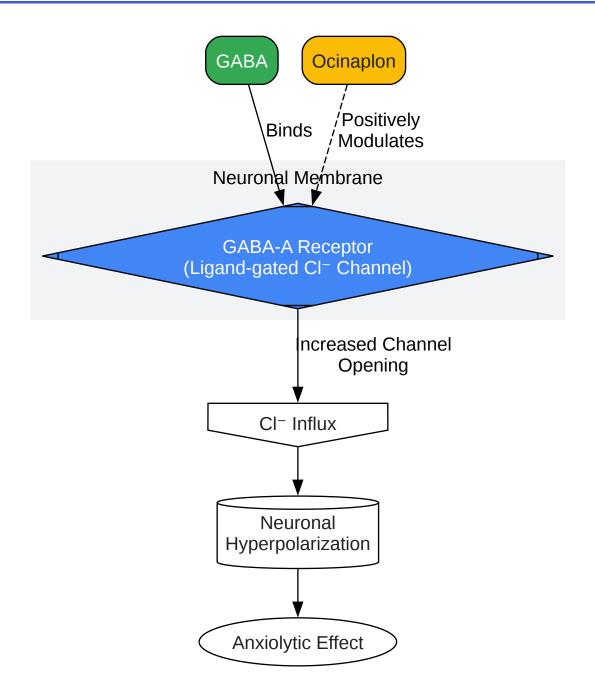
Parameter	Description	Value	Reference
Ki	Inhibition constant for binding of radioactive neurokinin B	0.26 nM	
IC50	Half-maximal inhibitory concentration for senktide-induced inositol monophosphate formation	7.8–13 nM	_
IC50	Half-maximal inhibitory concentration for senktide-induced intracellular calcium mobilization	10 nM	
pA2	Antagonist affinity constant from [MePhe7]neurokinin B-induced contractions of guinea pig ileum	9.07	

Mandatory Visualization: Ssr 146977 Signaling Pathway

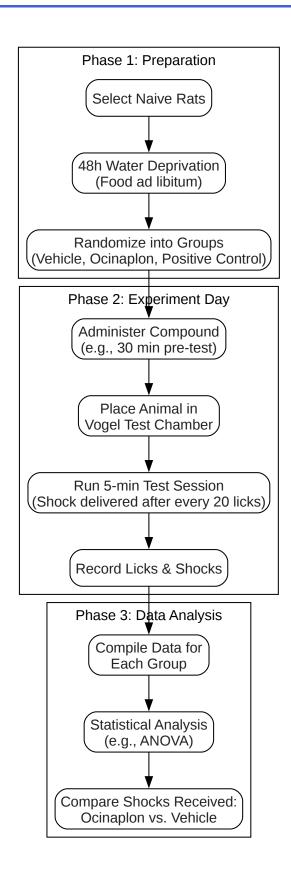












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References

- 1. maze.conductscience.com [maze.conductscience.com]
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